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Compound of Interest

Compound Name: Nickel iodide

Cat. No.: B083969

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction mechanisms involving nickel(ll) iodide
(Nil2), supported by kinetic studies and detailed experimental data. Understanding the
underlying kinetics is paramount for optimizing reaction conditions, enhancing catalytic
efficiency, and developing novel synthetic methodologies.

Thermal Decomposition of Nickel(ll) lodide

The thermal decomposition of Nilz is a fundamental reaction with relevance in contexts such as
thermochemical hydrogen production. Kinetic studies have been instrumental in elucidating the
mechanism of this process.

Experimental Protocol: Thermogravimetric Analysis
(TGA)

A study on the kinetics of the thermal decomposition of Nil= was conducted using
thermogravimetry.[1]

o Sample Preparation: Pellets of Nil2 were used for the experiments.

o Apparatus: A thermogravimetric analyzer was employed to monitor the mass loss of the
sample as a function of temperature and time.
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» Reaction Conditions: The decomposition was studied at temperatures ranging from 775 K to
869 K. The partial pressure of iodine (Iz) was varied from 0 to 960 Pa to investigate its effect
on the reaction rate. The experiments were carried out under a constant flow of helium or a
mixture of iodine and helium.

o Data Analysis: The rate of decomposition was determined by measuring the change in mass
of the Nilz pellet over time. The data was then used to determine the reaction order, rate
constants, and activation energy.

Kinetic Data and Mechanistic Insights

The kinetic data for the thermal decomposition of Nilz is summarized in the table below.

Parameter Value Experimental Conditions

The reaction proceeds at a
T = 775-869 K, P(I2) = 0-960

Pa

Reaction Order constant rate at the reactant-

product interface.

] Overall rate = (decomposition
Rate Expression o ) Constant Temperature
rate) - (iodide formation rate)

Decomposition rate «
Equilibrium dissociation

pressure of Nilz

lodide formation rate « |2

pressure

Apparent Activation Energy
(Ea)

147 kJ-mol—1

Heat of Reaction (AH) 152 kJ-mol~1 (calculated)

The kinetic study supports a mechanism where the decomposition starts at the surface of the
Nil2 pellet and the reaction interface moves inwards at a constant rate.[1] The overall reaction
rate is a balance between the forward decomposition reaction and the reverse iodide formation
reaction. The apparent activation energy for the decomposition is very close to the calculated
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heat of reaction, suggesting that the energy barrier for the reaction is primarily determined by
the thermodynamics of the process.[1]

Reaction Workflow
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Caption: Workflow of Nilz thermal decomposition.

Nil2-Catalyzed Cross-Coupling Reactions

Nilz is a versatile catalyst precursor for various cross-coupling reactions. Kinetic studies have
been crucial in differentiating between possible mechanistic pathways, such as those involving
Ni(O)/Ni(Il) or Ni(l)/Ni(lll) catalytic cycles.

Case Study: Nilz-Catalyzed Reductive Cross-Coupling of
Amides and Aryl lodides

A proposed mechanism for the nickel-terpyridine (tpy) catalyzed reductive cross-coupling of
amides and aryl iodides, where Nilz is the initial catalyst, is detailed below.[2]
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Experimental Protocol: Reaction Progress Monitoring

While a detailed kinetic study with rate law determination was not presented, the mechanistic
proposal is supported by preparative experimental results and comparison with the reactivity of
isolated nickel complexes.

o General Reaction Setup: The reaction is typically carried out in an inert atmosphere using a
glovebox or Schlenk techniques.

o Reagents: Nilz is used as the catalyst precursor, terpyridine (tpy) as the ligand, and a
reducing agent such as zinc (Zn) powder. The substrates are an amide and an aryl iodide.

e Reaction Monitoring: The progress of the reaction is monitored by taking aliquots from the
reaction mixture at different time intervals and analyzing them by techniques like Gas
Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine
the yield of the cross-coupled product.

e Mechanistic Probes: To support the proposed mechanism, control experiments are
performed. For instance, the reactivity of pre-formed Ni(0) and Ni(l) complexes with the
substrates can be investigated to see if they are competent intermediates in the catalytic
cycle.

Proposed Catalytic Cycle

The proposed mechanism involves the initial reduction of Nilz to a Ni(0) species, which then
enters the catalytic cycle.
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Caption: Proposed catalytic cycle for Nilz-catalyzed cross-coupling.

Kinetic Insights and Comparison with Alternatives

In this proposed mechanism, the nickel catalyst cycles through Ni(0), Ni(ll), Ni(ll1), and Ni(l)
oxidation states.[2] This is in contrast to many palladium-catalyzed cross-coupling reactions
that typically proceed through a Pd(0)/Pd(ll) cycle. The involvement of radical intermediates
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and higher oxidation state nickel species allows for unique reactivity, such as the activation of
typically inert C-N bonds in amides.

A key aspect for validation would be to determine the rate-determining step through kinetic
studies. For example, determining the reaction order with respect to the amide, aryl iodide, and
catalyst would provide evidence for which species are involved in the slowest step of the cycle.

Ni(ll)-Catalyzed Samarium Barbier Reaction

In some reactions, Nilz acts as a precursor to the active catalytic species. A kinetic study of the
samarium Barbier reaction catalyzed by Ni(ll) provides a clear example of how kinetic data can
be used to elucidate the role of the nickel catalyst.[3]

Experimental Protocol: Kinetic Measurements

o Reaction Setup: Reactions were performed in a glovebox under a nitrogen atmosphere.

» Reagents: Samarium(ll) iodide (Smlz), the nickel(ll) catalyst precursor (e.g., Nilz or
Ni(DPPE)2Cl2), an aldehyde, and an alkyl iodide.

e Monitoring Technique: The reaction progress was monitored by quenching aliquots of the
reaction mixture at specific time points and analyzing the product yield by GC.

» Kinetic Analysis: The initial rates of the reaction were determined at various concentrations of
the reactants and the catalyst to establish the rate law.

Kinetic Data and Mechanistic Interpretation

The kinetic data for the Ni(ll)-catalyzed samarium Barbier reaction is summarized below.
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Reactant/Catalyst Reaction Order
Nickel Catalyst First Order
Samarium(ll) lodide Zero Order
Aldehyde Zero Order

) (Not explicitly determined in the provided
Alkyl lodide
abstract)

The observation that the reaction is first order in the nickel catalyst indicates that the catalyst is
involved in the rate-determining step.[3] The zero-order dependence on Smlz and the aldehyde
suggests that these reagents are involved in fast steps that do not limit the overall rate of the
reaction.

The proposed mechanism involves the rapid reduction of the Ni(ll) precursor by Smlz to form a
soluble Ni(0) species, which is the active catalyst.[3] This Ni(0) species then likely undergoes
oxidative addition with the alkyl iodide in the rate-determining step. The resulting
organonickel(ll) species would then react rapidly with the aldehyde and Smlz to form the
product and regenerate the Ni(0) catalyst.

Logical Flow of the Mechanism
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Caption: Mechanistic flow of the Ni(ll)-catalyzed Barbier reaction.

Conclusion

The validation of reaction mechanisms through kinetic studies is a powerful tool for
understanding and optimizing chemical transformations. In the case of Nilz, kinetic data has
been instrumental in elucidating the mechanisms of its thermal decomposition and its role in

catalytic cross-coupling reactions. By comparing the kinetic data and proposed mechanisms for
different reactions, researchers can gain valuable insights into the fundamental reactivity of this
important nickel halide. This knowledge is essential for the rational design of new catalysts and

synthetic methods in academia and industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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